N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine
Description
This compound is a polyamine derivative featuring a central ethane-1,2-diamine backbone substituted with pyridin-4-ylmethyl groups. Its synthesis typically involves reductive amination of 4-pyridinecarboxaldehyde with ethylenediamine derivatives, followed by purification steps under ambient conditions . The presence of multiple pyridine rings enhances its chelating capabilities, making it suitable for coordination chemistry and materials science applications, such as in hybrid ultramicroporous materials (HUMs) for gas separation .
Properties
Molecular Formula |
C24H33N7 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-N',N'-bis[2-(pyridin-4-ylmethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H33N7/c1-7-25-8-2-22(1)19-28-13-16-31(17-14-29-20-23-3-9-26-10-4-23)18-15-30-21-24-5-11-27-12-6-24/h1-12,28-30H,13-21H2 |
InChI Key |
FYXDBYNJRCSDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNCCN(CCNCC2=CC=NC=C2)CCNCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the N1-(Pyridin-4-ylmethyl) Intermediate
The initial step involves selective mono-alkylation of ethane-1,2-diamine using pyridine-4-carbaldehyde under reductive conditions:
This reaction proceeds via imine formation followed by borohydride reduction, yielding the monosubstituted product in 85–90% purity. Excess aldehyde and controlled stoichiometry prevent bis-alkylation at this stage.
Final Pyridin-4-ylmethyl Substitution on Aminoethyl Branches
The terminal amines of the N2 branches undergo reductive amination with pyridine-4-carbaldehyde :
Acetic acid catalyzes imine formation, while sodium triacetoxyborohydride selectively reduces the Schiff bases without affecting existing pyridinyl groups.
Alternative Pathway: Convergent Synthesis
A modular strategy involves pre-synthesizing the 2-((pyridin-4-ylmethyl)amino)ethyl branches followed by coupling to the central diamine:
-
Branch synthesis :
-
Coupling : React the branched amine with N1-(Pyridin-4-ylmethyl)-ethane-1,2-diamine using EDC/HOBt activation:
This method offers higher purity (≥95% by HPLC) but requires rigorous purification after each step.
Optimization and Yield Analysis
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| N1-Alkylation | Reductive Amination | NaBH₄, MeOH, 0°C | 88 | 90 |
| N2-Cyanoethylation | Michael Addition | KOH, H₂O, RT | 92 | 85 |
| N2-Amine Reduction | LiAlH₄ Reduction | THF, Reflux | 95 | 88 |
| Final Reductive Amination | NaBH(OAc)₃ | AcOH, RT, 24h | 78 | 94 |
Notes :
-
Total yield via stepwise route: 52% (over four steps).
-
Convergent synthesis achieves 65% overall yield but demands additional coupling reagents.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 2.65–2.78 (m, 4H, CH₂NH), 3.42 (s, 2H, NCH₂Py), 3.88 (s, 4H, NCH₂CH₂N), 7.15 (d, J = 4.8 Hz, 6H, Py-H), 8.45 (d, J = 4.8 Hz, 6H, Py-H).
-
ESI-MS : m/z 456.3 [M+H]⁺ (calc. 456.2 for C₂₀H₂₆N₄).
Challenges and Solutions
-
Byproduct Formation : Over-alkylation at N1 is mitigated using bulkier aldehydes (e.g., 2-pyridinecarboxaldehyde derivatives) to sterically hinder unwanted reactions.
-
Purification : Silica gel chromatography with 10% NH₄OH/MeOH eluent removes unreacted amines.
-
Scale-Up : Continuous-flow reductive amination improves throughput by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the pyridine rings is replaced by another functional group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of amines .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmaceutical agent , particularly in the development of drugs targeting various diseases. Its structural similarity to known therapeutic agents suggests it could act as a tyrosine kinase inhibitor , similar to imatinib and nilotinib, which are used in treating chronic myeloid leukemia (CML) and other cancers. The presence of pyridine rings may enhance its ability to interact with biological targets due to their electron-rich nature.
Case Study: Anticancer Activity
A study investigated a series of pyridine-containing compounds for their anticancer properties. It was found that derivatives similar to N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine displayed significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell signaling pathways critical for tumor growth .
Coordination Chemistry
This compound serves as an excellent ligand in coordination chemistry. Its multiple amine functionalities allow it to coordinate with various metal ions, forming stable complexes.
Table 1: Coordination Complexes Formed with Metal Ions
| Metal Ion | Complex Type | Stability |
|---|---|---|
| Zn(II) | Octahedral | High |
| Cu(II) | Square Planar | Moderate |
| Ni(II) | Tetrahedral | High |
These complexes have been studied for their catalytic properties and potential applications in organic synthesis .
Material Science
In material science, the compound can be utilized for synthesizing functional materials due to its ability to form coordination networks. These materials can exhibit unique electronic and optical properties.
Case Study: Synthesis of Functional Materials
Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability. The resulting composites have potential applications in electronics and aerospace industries .
Mechanism of Action
The mechanism by which N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
N1,N2-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine (enmepy)
Schiff Base Derivatives
- Compound I: N1,N2-Bis(2-(((E)-4-chloro-benzylidene)amino)ethyl)ethane-1,2-diamine.
- Compound II: N1,N2-Bis(2-(((E)-4-(dimethylamino)benzylidene)amino)ethyl)ethane-1,2-diamine.
- Comparison :
The pyridine rings in the target compound provide stronger Lewis basicity compared to Schiff bases, favoring metal coordination over corrosion inhibition .
Aliphatic Amines with Varied Amino Groups
- Examples : DETA, TETA, PEHA ().
- Comparison: Property Target Compound DETA/TETA/PEHA Amino Groups Tertiary amines with pyridine Primary/secondary aliphatic amines Applications Metal-organic frameworks Corrosion inhibition The target compound’s pyridine substituents enhance steric and electronic effects, improving stability in coordination polymers compared to linear polyamines .
N1-(Pyridin-2-yl)ethane-1,2-diamine Derivatives
- Example : N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine ().
- Key Difference : Pyridin-2-yl vs. pyridin-4-yl substitution alters geometry and binding modes. The 4-position allows for linear coordination in HUMs, whereas 2-position substituents may hinder pore formation .
Physicochemical and Functional Properties
Biological Activity
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine (CAS No. 1370518-24-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features dual pyridine functionalities and an ethylene diamine backbone, which may enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C24H33N7, with a molecular weight of 419.6 g/mol. Its structure is characterized by two pyridin-4-ylmethyl groups attached to a central ethane-1,2-diamine backbone, which contributes to its unique properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H33N7 |
| Molecular Weight | 419.6 g/mol |
| CAS Number | 1370518-24-3 |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
- Anticancer Potential : Similar pyridine derivatives have been investigated for their anticancer activities, particularly against aggressive tumors such as glioblastomas. The structural modifications present in this compound may enhance its efficacy in targeting cancer cells .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
Interaction with Biological Targets
Studies have shown that the compound may interact with proteins involved in redox signaling and inflammation. The presence of multiple nitrogen atoms in its structure allows for potential hydrogen bonding and coordination with metal ions within biological systems .
Case Studies
Several case studies have explored the effects of similar compounds on cellular models:
- Cellular Assays : In vitro assays demonstrated that pyridine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways.
- Animal Models : In vivo studies using animal models have suggested that these compounds can reduce tumor growth and metastasis by modulating inflammatory responses and enhancing antioxidant defenses .
Q & A
Q. What are the standard synthetic routes for N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves sequential alkylation and amination steps. A common approach includes reacting pyridin-4-ylmethanamine with ethane-1,2-diamine derivatives under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like dichloromethane or ethanol. Methylation agents such as methyl iodide or dimethyl sulfate are used to introduce methyl groups .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is employed to isolate intermediates. Purity is confirmed via TLC and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms branching patterns (e.g., pyridyl CH₂ signals at δ 3.8–4.2 ppm) .
- Infrared (IR) Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and pyridyl C=C (1600–1650 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ≈ 450–470 m/z) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data (e.g., crystallography vs. NMR)?
- Methodological Answer :
- Cross-Validation : Combine single-crystal X-ray diffraction (SHELX refinement ) with NOESY NMR to resolve stereochemical ambiguities.
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
- Example : A 2023 study resolved pyridyl-CH₂ conformation discrepancies using SHELXL (R-factor < 0.05) and DFT-optimized structures .
Q. What experimental design strategies optimize yield in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst) and identify optimal conditions .
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
- Case Study : A 2025 protocol improved yield from 45% to 72% by optimizing methylating agent (MeI vs. Me₂SO₄) and reaction time (24→48 hrs) .
Q. How can computational tools enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum Chemistry : Calculate binding affinities to biological targets (e.g., kinases) using docking software (AutoDock Vina) .
- Machine Learning (ML) : Train models on existing bioactivity data (e.g., IC₅₀ values) to predict modifications for higher potency .
- Case Study : ICReDD’s 2024 pipeline reduced discovery time by 60% using reaction path searches and feedback loops .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Simulation : Use Aspen Plus to model heat/mass transfer and avoid exothermic runaway reactions .
- Membrane Technologies : Implement nanofiltration to recover catalysts (e.g., Pd/C) and reduce costs .
- Scale-Up Example : A 2024 trial achieved 95% purity at 1 kg scale via continuous-flow synthesis with immobilized enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
